(R)-2-hydroxy-3-methylbutanoic acid

Description

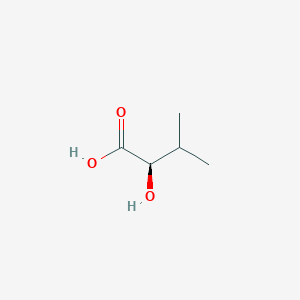

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-56-6 | |

| Record name | (-)-2-Hydroxy-3-methylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC1ORH8V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

(R)-2-hydroxy-3-methylbutanoic acid , a chiral alpha-hydroxy acid, stands as a pivotal building block in the landscape of modern organic synthesis. Its structural relationship to the amino acid D-valine and the presence of a stereogenic center bestow upon it significant value, particularly in the construction of complex, enantiomerically pure molecules. This guide offers a comprehensive exploration of its chemical and physical properties, spectroscopic signature, synthesis methodologies, and its critical role in the development of pharmaceuticals.

Nomenclature and Structure

-

IUPAC Name: (2R)-2-hydroxy-3-methylbutanoic acid[1]

-

Synonyms: D-α-Hydroxyisovaleric acid, (R)-2-Hydroxyisovaleric acid[1]

-

CAS Number: 17407-56-6[1]

-

Molecular Formula: C₅H₁₀O₃[1]

-

Molecular Weight: 118.13 g/mol [1]

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Source(s) |

| Melting Point | 86-87 °C | [2](--INVALID-LINK--) |

| Boiling Point | 120-125 °C at 17 Torr | [3](--INVALID-LINK--) |

| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [3](--INVALID-LINK--) |

| pKa (Predicted) | 3.87 ± 0.16 | [3](--INVALID-LINK--) |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [3](--INVALID-LINK--) |

Spectroscopic Profile

The spectroscopic data provides a unique fingerprint for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, H₂O): The proton NMR spectrum provides characteristic signals for the different protons in the molecule.[4]

-

A doublet for the proton at the chiral center (C2).

-

A multiplet for the proton at C3.

-

Two doublets for the diastereotopic methyl protons.

-

Broad singlets for the hydroxyl and carboxylic acid protons.

-

-

¹³C NMR: The carbon NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.[5]

-

Carboxylic acid carbon (C1): ~175-180 ppm

-

Carbon bearing the hydroxyl group (C2): ~70-75 ppm

-

Isopropyl methine carbon (C3): ~30-35 ppm

-

Isopropyl methyl carbons (C4, C5): ~15-20 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

-

O-H Stretch (Carboxylic Acid): A broad absorption in the range of 2500-3300 cm⁻¹.

-

O-H Stretch (Alcohol): A broad absorption around 3400 cm⁻¹.

-

C-H Stretch (Alkyl): Absorptions in the range of 2850-2960 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption around 1720 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 118. Common fragmentation patterns for α-hydroxy acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the oxygen.[6]

Reactivity and Synthetic Utility

This compound possesses two primary functional groups, a carboxylic acid and a secondary alcohol, which dictate its reactivity.

-

Esterification: The carboxylic acid group can be readily esterified under acidic conditions with various alcohols. This is a common protecting group strategy or a means to modify the compound's solubility and reactivity.

-

Oxidation: The secondary alcohol can be oxidized to the corresponding α-keto acid, α-ketoisovaleric acid, using standard oxidizing agents.

-

Reactions of the Hydroxyl Group: The hydroxyl group can undergo etherification or be converted to a good leaving group for subsequent nucleophilic substitution reactions.

Its primary utility in drug development stems from its role as a chiral building block. The predefined stereochemistry at the C2 position is invaluable for the enantioselective synthesis of complex target molecules, ensuring the desired biological activity and minimizing off-target effects.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in pharmaceutical manufacturing. Two primary strategies are commonly employed: asymmetric chemical synthesis and biocatalytic methods.

Asymmetric Synthesis using Evans Chiral Auxiliaries

This method provides high enantiomeric excess but involves multiple steps and the use of stoichiometric chiral auxiliaries.[7]

Caption: Workflow for Asymmetric Synthesis using Evans Auxiliary.

Experimental Protocol: Asymmetric Synthesis [7]

-

Acylation of the Chiral Auxiliary: React isovaleryl chloride with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the acylated auxiliary.

-

Enolate Formation: Dissolve the acylated auxiliary in anhydrous THF, cool to -78 °C, and add a strong base such as sodium bis(trimethylsilyl)amide (NaHMDS) to generate the sodium enolate.

-

Asymmetric Hydroxylation: Treat the enolate solution with an electrophilic oxygen source, such as a Davis oxaziridine, to introduce the hydroxyl group stereoselectively.

-

Auxiliary Cleavage: Cleave the chiral auxiliary from the hydroxylated product using lithium hydroxide and hydrogen peroxide in a THF/water mixture to yield this compound.

Biocatalytic Kinetic Resolution

Enzymatic methods offer a greener and often more direct route to the enantiomerically pure acid, typically through the kinetic resolution of a racemic ester.[7]

Caption: Workflow for Biocatalytic Kinetic Resolution.

Experimental Protocol: Biocatalytic Kinetic Resolution [7]

-

Reaction Setup: Suspend racemic ethyl 2-hydroxy-3-methylbutanoate in a suitable buffer solution.

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CAL-B).

-

Enantioselective Hydrolysis: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze the (S)-ester to the (S)-acid.

-

Workup and Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the unreacted (R)-ester from the (S)-acid.

-

Hydrolysis of (R)-ester: Hydrolyze the isolated (R)-ester under basic conditions (e.g., NaOH) followed by acidic workup to obtain the desired this compound.

Applications in Drug Development

This compound is a valuable chiral precursor in the synthesis of several pharmaceuticals. Its structural features are incorporated to impart specific stereochemistry, which is often crucial for therapeutic efficacy and safety.

One notable, albeit indirect, application is in the synthesis of intermediates for drugs like Rivastigmine , which is used to treat dementia associated with Alzheimer's and Parkinson's diseases. While the final drug contains a different chiral amine fragment, the synthesis of such fragments often relies on methodologies developed for and with chiral building blocks like alpha-hydroxy acids.[8][9] The principles of stereocontrol learned from manipulating molecules like this compound are broadly applicable.

Furthermore, its structural relationship to D-valine makes it a key starting material for the synthesis of peptide analogues and other bioactive molecules where the natural amino acid is replaced by this hydroxy acid to modulate properties such as metabolic stability and receptor binding.

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereochemistry, coupled with the reactivity of its hydroxyl and carboxylic acid functional groups, makes it an important tool for medicinal chemists and process development scientists. The availability of robust synthetic methods, both chemical and biocatalytic, ensures its accessibility for a wide range of applications in the pharmaceutical industry. A thorough understanding of its chemical properties, spectroscopic characteristics, and safe handling procedures is paramount for its successful implementation in research and development endeavors.

References

- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hmdb.ca [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jocpr.com [jocpr.com]

A Comprehensive Technical Guide to the Physical Properties of (R)-2-hydroxy-3-methylbutanoic Acid

This technical guide provides an in-depth overview of the core physical properties of (R)-2-hydroxy-3-methylbutanoic acid, a significant chiral building block in pharmaceutical and chemical synthesis. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format, detailing experimental methodologies, and illustrating relevant biochemical pathways.

Core Physical and Chemical Properties

This compound, also known as D-α-hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutyric acid.[1][2] It is functionally related to the amino acid D-valine.[1] The compound presents as a white to light yellow crystalline powder.[2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | [1] |

| CAS Number | 17407-56-6 | [1][2] |

| Molecular Formula | C5H10O3 | [1][3] |

| Molecular Weight | 118.13 g/mol | [1][3] |

| Appearance | White to off-white or light yellow solid/crystal powder | [2][3] |

| Melting Point | 64-67 °C | [3] |

| Boiling Point | 237.6 ± 13.0 °C (Predicted) | [3] |

| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.87 ± 0.16 (Predicted) | [3] |

| Optical Rotation [α]20/D | -15.0 to -19.0° (c=1, CHCl3) | [2] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | [4] |

Experimental Protocols

Detailed experimental procedures for determining the key physical properties of this compound are outlined below. These are generalized standard laboratory methods adapted for this specific compound.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to approximately 15-20°C below the expected melting point of 64°C.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the last crystal melts is recorded as the end of the melting range.

Determination of Boiling Point (Micro Method)

For small quantities, the boiling point can be determined using a micro-boiling point method with a Thiele tube or a similar apparatus.

Procedure:

-

A small amount of the liquid sample (if the compound is melted) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the sample.

-

The apparatus is slowly heated.

-

A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Solubility

The solubility in various solvents is determined by direct observation.

Procedure:

-

Approximately 10-20 mg of this compound is placed into a small test tube.

-

A small volume (e.g., 1 mL) of the solvent (e.g., water, methanol, dimethyl sulfoxide) is added.

-

The mixture is agitated or vortexed for 30-60 seconds.

-

The solution is visually inspected to determine if the solid has completely dissolved.

-

If the solid dissolves, it is recorded as soluble. If it remains undissolved, it is recorded as insoluble. For quantitative solubility, known masses of the compound are added to a specific volume of solvent until saturation is reached.

Determination of Optical Rotation

The optical rotation is measured using a polarimeter.

Procedure:

-

A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a suitable solvent (e.g., chloroform to make a 1 g/100 mL solution).

-

The polarimeter is calibrated using a blank (the pure solvent).

-

The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.

-

The observed optical rotation (α) is measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line at 589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters and 'c' is the concentration of the solution in g/mL.

Metabolic Pathway Context

This compound is structurally related to its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, which is a natural metabolite in the catabolic pathway of the branched-chain amino acid L-valine. Understanding this pathway provides context for the biochemical significance of this class of molecules.

References

(R)-2-hydroxy-3-methylbutanoic acid structure and stereochemistry

An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic Acid: Structure, Stereochemistry, and Synthetic Considerations

Introduction: The Significance of a Chiral Building Block

This compound, also known as D-alpha-Hydroxyisovaleric acid, is a chiral carboxylic acid of significant interest in organic synthesis and pharmaceutical development.[1] As the R-enantiomer of 2-hydroxy-3-methylbutyric acid, its defined three-dimensional structure is pivotal to its utility as a versatile chiral building block.[1][2] Functionally related to the amino acid D-valine, this molecule serves as a crucial precursor in the asymmetric synthesis of complex, biologically active compounds where stereochemical integrity is paramount for therapeutic efficacy.[1][3][4]

This guide provides a comprehensive technical overview of this compound, focusing on its core structural and stereochemical properties. It will delve into the causality behind synthetic strategies for its isolation, methods for its characterization, and its applications for an audience of researchers, scientists, and drug development professionals.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties.

Structural Identification

The molecule consists of a four-carbon butanoic acid backbone with a hydroxyl group on the second carbon (C2) and a methyl group on the third carbon (C3). The presence of four different substituents (hydrogen, hydroxyl group, carboxyl group, and isopropyl group) on C2 renders it a chiral center, giving rise to two possible enantiomers: (R) and (S).[5]

| Identifier | Value | Source |

| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | PubChem[1] |

| Molecular Formula | C₅H₁₀O₃ | PubChem[1] |

| Molecular Weight | 118.13 g/mol | PubChem[1] |

| CAS Number | 17407-56-6 | PubChem[1] |

| InChIKey | NGEWQZIDQIYUNV-SCSAIBSYSA-N | PubChem[1] |

| Canonical SMILES | CC(C)C(C(=O)O)O | Wikidata[6] |

Physicochemical Data

The physical properties of a compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Melting Point | 65-67°C | MySkinRecipes[7] |

| Appearance | Solid | BenchChem[8] |

| Primary Hazards | Skin and serious eye irritation | PubChem[1][2] |

| Storage | 2-8°C, stored under inert gas | MySkinRecipes[7] |

Part 2: The Core Directive: Stereochemistry

The defining characteristic of this molecule is the stereochemistry at the C2 position. The "(R)" designation is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules, which dictate the spatial arrangement of the substituents around the chiral center.

Assigning the (R) Configuration

The CIP rules are applied as follows:

-

Identify the Stereocenter : The C2 carbon is bonded to four different groups: -OH, -COOH, -CH(CH₃)₂, and -H.

-

Assign Priorities : Priority is assigned based on the atomic number of the atom directly attached to the stereocenter. Higher atomic number equals higher priority.

-

Priority 1 : -OH (Oxygen, Z=8)

-

Priority 2 : -COOH (Carbon bonded to two oxygens)

-

Priority 3 : -CH(CH₃)₂ (Isopropyl group)

-

Priority 4 : -H (Hydrogen, Z=1)

-

-

Orient the Molecule : The molecule is oriented in space so that the lowest priority group (H) is pointing away from the observer.

-

Determine the Direction : The direction from priority 1 to 2 to 3 is traced. For this compound, this direction is clockwise, hence the designation Rectus (R).

Part 3: Synthesis and Chiral Resolution

Obtaining enantiomerically pure this compound is a critical step for its use in stereoselective synthesis. While various methods for asymmetric synthesis exist, a common and robust strategy involves the resolution of a racemic mixture.[5][9]

Chiral Resolution via Diastereomeric Salt Formation

This classic resolution technique leverages the different physical properties of diastereomers, which are formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent : An enantiomerically pure chiral amine, such as (R)-1-phenylethylamine, is selected because it readily forms acid-base salts with the racemic carboxylic acid.[5] The resulting salts are diastereomers ((R,R) and (S,R)), which, unlike enantiomers, have different solubilities.

-

Solvent Selection : The solvent is chosen to maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize preferentially. This is often determined empirically.

-

Fractional Crystallization : This technique physically separates the less soluble diastereomer. The efficiency of the separation is dependent on the crystallization conditions (temperature, concentration, and cooling rate).

-

Acidification : After separation, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral amine.

Experimental Protocol: Chiral Resolution

-

Salt Formation :

-

Dissolve one equivalent of racemic 2-hydroxy-3-methylbutanoic acid in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add one equivalent of an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) to the solution while stirring.[5]

-

Stir the mixture at room temperature to allow for the complete formation of the diastereomeric salts.[5]

-

-

Fractional Crystallization :

-

Gently heat the solution to dissolve all the salt, then allow it to cool slowly to room temperature.

-

The less soluble diastereomeric salt will crystallize out of the solution.[5] The process can be aided by cooling further in an ice bath.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities.

-

-

Liberation of the Enantiomer :

-

Dissolve the purified diastereomeric salt crystals in water.

-

Acidify the aqueous solution with a strong acid (e.g., 2M HCl) to a pH of ~1-2. This protonates the carboxylate and liberates the free this compound.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched product.

-

-

Purity Assessment :

-

Determine the enantiomeric excess (e.e.) of the product using chiral chromatography (HPLC or GC) or by converting the acid to a diastereomeric ester and analyzing by NMR.

-

Part 4: Analytical Characterization

Confirming the identity, structure, and purity of this compound requires a suite of analytical techniques, primarily spectroscopy.

Spectroscopic Data

Spectroscopic analysis provides the fingerprint of the molecule, allowing for unambiguous structural confirmation. Data is often compared against reference spectra from databases.[10][11]

| Technique | Observed Signals / Data | Interpretation |

| ¹H NMR | Chemical shifts (δ) for protons on C2, C3, and the methyl groups.[11] | Confirms the carbon skeleton and the position of substituents. Coupling patterns reveal neighboring protons. |

| ¹³C NMR | Chemical shifts (δ) for each of the five unique carbon atoms.[10] | Provides a map of the carbon framework, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight (118.13 g/mol ).[12] | Confirms the molecular formula and can reveal fragmentation patterns characteristic of the structure. |

| FTIR | Broad O-H stretch (~3400-2400 cm⁻¹), C=O stretch (~1710 cm⁻¹). | Identifies key functional groups: the carboxylic acid and hydroxyl groups. |

Note: Specific chemical shifts can vary based on the solvent used for analysis.

Chiral Purity Analysis

Establishing the enantiomeric purity is arguably the most critical analytical step for a chiral compound.

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for separating and quantifying enantiomers. The sample is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the (R) and (S) enantiomers, causing them to elute at different times. The relative area of the two peaks allows for the precise calculation of enantiomeric excess.

-

Capillary Electrophoresis : Chiral resolution can also be achieved using capillary electrophoresis with a chiral selector, such as 2-hydroxypropyl-β-cyclodextrin, added to the buffer.

Part 5: Applications in Research and Drug Development

The value of this compound lies in its role as a chiral synthon—a molecular fragment used to build larger, more complex molecules with specific stereochemistry.

-

Asymmetric Synthesis : It is a key starting material or intermediate in the synthesis of pharmaceuticals where one enantiomer provides the desired therapeutic effect while the other may be inactive or cause unwanted side effects.[13][14]

-

Peptide Synthesis : As an analogue of D-valine, it can be incorporated into peptide structures to create peptidomimetics with enhanced stability or novel biological activity.[2]

-

Biodegradable Polymers : It may be used in the preparation of biodegradable and optically active polymers, such as poly(D-2-hydroxy-3-methylbutanoic acid).[3]

Conclusion

This compound is more than a simple organic molecule; it is a high-value tool for the precise construction of stereochemically complex chemical entities. A thorough understanding of its structure, the principles governing its stereochemistry, and the robust protocols for its enantioselective synthesis and analysis are essential for its effective application. For researchers in drug discovery and development, mastering the use of such chiral building blocks is fundamental to designing the next generation of targeted and effective therapeutics.

References

- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-Hydroxy-3-methylbutyric acid | 17407-56-6 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. (2R,3R)-3-hydroxy-2-methylbutanoic acid - Wikidata [wikidata.org]

- 7. This compound [myskinrecipes.com]

- 8. (2S,3S)-3-hydroxy-2-methylbutanoic acid | 84567-98-6 | Benchchem [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. hmdb.ca [hmdb.ca]

- 12. Butyric acid, 2-hydroxy-3-methyl-, methyl ester [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

(R)-2-hydroxy-3-methylbutanoic acid: A Comprehensive Technical Guide

CAS Number: 17407-56-6

This in-depth technical guide provides a comprehensive overview of (R)-2-hydroxy-3-methylbutanoic acid, a chiral building block of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical and physical properties, synthesis methodologies, spectroscopic data, and biological significance, with a focus on its role in metabolism and potential therapeutic applications.

Physicochemical Properties

This compound, also known as (2R)-2-Hydroxy-3-methylbutyric acid or D-α-Hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutyric acid.[1] It is functionally related to the amino acid D-valine.[1][2] The molecule's structure features a carboxylic acid group and a hydroxyl group on the chiral center at the C2 position, with a methyl branch at the C3 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17407-56-6 | [2] |

| Molecular Formula | C5H10O3 | [2] |

| Molecular Weight | 118.13 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | |

| Melting Point | 64.0 to 68.0 °C | |

| Boiling Point | Not available | |

| Purity | >98.0% (GC) | |

| Specific Rotation [α]D | -15.0 to -19.0 deg (c=1, CHCl3) | |

| Synonyms | (R)-2-Hydroxy-3-methylbutyric acid, D-α-Hydroxyisovaleric acid |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals and as a chiral building block. Several strategies have been developed to achieve high enantiomeric purity.

Asymmetric Chemical Synthesis

One prominent method for the asymmetric synthesis of this compound involves the use of chiral auxiliaries, such as Evans oxazolidinones. This multi-step process allows for high stereocontrol.[3]

Experimental Protocol: Asymmetric Synthesis using an Evans Auxiliary [3]

-

Acylation of Chiral Auxiliary: To a flame-dried round-bottom flask under an inert atmosphere, add an appropriate (R)- or (S)-configured chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add triethylamine (Et3N) dropwise, followed by the slow addition of isovaleryl chloride or isovaleric anhydride. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Diastereoselective Alkylation: Dissolve the acylated auxiliary in anhydrous tetrahydrofuran (THF) and cool to -78°C. Add a strong base, such as sodium hexamethyldisilazide (NaHMDS), dropwise to form the enolate. Stir for 30 minutes, then introduce an electrophile. Stir at -78°C for 2-4 hours, monitoring by TLC. Quench the reaction at -78°C with saturated aqueous NH4Cl.

-

Cleavage of the Chiral Auxiliary: Dissolve the alkylated product in a mixture of THF and water. Add hydrogen peroxide to the solution, followed by lithium hydroxide (LiOH). Stir at 0°C until the reaction is complete. Quench the excess peroxide with sodium sulfite solution. Concentrate the mixture to remove THF, then extract the aqueous solution with diethyl ether to remove the chiral auxiliary.

-

Isolation of the Product: Acidify the aqueous layer to pH 1-2 with concentrated HCl in an ice bath. Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the crude this compound. Further purification can be achieved by chromatography or crystallization.

Biocatalytic Kinetic Resolution

An alternative "greener" approach is the biocatalytic kinetic resolution of a racemic mixture of 2-hydroxy-3-methylbutanoic acid or its ester using lipases. This method leverages the enantioselectivity of enzymes to separate the enantiomers.[3]

Experimental Protocol: Biocatalytic Kinetic Resolution using Lipase [3]

-

Reaction Setup: Dissolve racemic 2-hydroxy-3-methylbutanoic acid or its ester in a suitable organic solvent. Add an acyl donor (e.g., vinyl acetate).

-

Enzyme Addition: Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 40°C).

-

Monitoring: Monitor the reaction progress using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached. This is critical to maximize the enantiomeric excess of the unreacted (R)-enantiomer and the acylated (S)-enantiomer.

-

Work-up and Separation: Separate the enzyme by filtration. The resulting mixture contains the unreacted (R)-acid and the acylated (S)-ester. The ester can be hydrolyzed back to the (S)-acid if desired. The (R)-acid can be purified from the mixture using standard techniques like chromatography.

Caption: Biocatalytic kinetic resolution of racemic 2-hydroxy-3-methylbutanoic acid.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data for 2-hydroxy-3-methylbutanoic acid

| Technique | Data Highlights | Reference(s) |

| ¹H NMR | Spectra available, showing characteristic peaks for the methyl, methine, and hydroxyl protons. | [4] |

| ¹³C NMR | Spectra available, indicating the presence of five distinct carbon environments. | [5] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available for the trimethylsilyl (TMS) derivative, showing characteristic fragmentation patterns. | [2][6] |

| FT-IR Spectroscopy | Infrared spectra show characteristic absorptions for the hydroxyl and carboxyl functional groups. | [5] |

Biological Significance and Applications

This compound is a metabolite of the branched-chain amino acid (BCAA) valine.[7] Its biological role is primarily associated with BCAA catabolism, a critical process for energy production and the synthesis of other biomolecules.[1]

Role in Metabolism

The catabolism of L-valine involves a series of enzymatic reactions, primarily occurring in the mitochondria.[1] (S)-2-hydroxy-3-methylbutanoic acid is a known intermediate in this pathway.[1] Dysregulation of BCAA metabolism has been implicated in various metabolic disorders, making the study of its intermediates clinically significant.[1]

Caption: Simplified overview of L-Valine catabolism and its link to cellular signaling.

Applications in Research and Drug Development

As a chiral building block, this compound is a valuable starting material in the asymmetric synthesis of pharmaceuticals and other bioactive molecules.[3] Its structural relationship to valine also makes it a compound of interest in nutritional and metabolic research.[7] It has been investigated for its potential to promote growth and maintain nitrogen balance, particularly in valine-deficient models.[7] The ethyl ester of its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, is considered a prodrug that enhances bioavailability, being hydrolyzed in vivo to the active acid form.[8]

Conclusion

This compound is a chiral molecule with significant applications in synthetic chemistry and biological research. Its enantioselective synthesis is well-established, and its role as a metabolite of valine links it to important cellular metabolic and signaling pathways. Further research into its precise biological functions and therapeutic potential is warranted, particularly in the context of metabolic disorders. This technical guide provides a solid foundation for professionals engaged in the study and application of this versatile compound.

References

- 1. benchchem.com [benchchem.com]

- 2. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. spectrabase.com [spectrabase.com]

- 6. 2-Hydroxy-3-methylbutyric acid, 2TMS derivative [webbook.nist.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (R)-2-hydroxy-3-methylbutanoic acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxy-3-methylbutanoic acid is a chiral carboxylic acid of significant interest in various scientific disciplines, particularly in pharmaceutical development and metabolic research. Its stereospecific nature dictates its biological activity and applications. This technical guide provides a comprehensive overview of this compound, including its various synonyms, chemical and physical properties, established synthesis and analysis protocols, and its role as a chiral building block. This document is intended to be a thorough resource, offering both foundational knowledge and practical, field-proven insights for professionals in the field.

Nomenclature and Identification: A Comprehensive List of Synonyms

The unambiguous identification of a chemical entity is paramount in scientific research and development. This compound is known by several synonyms, which can sometimes lead to confusion. The following table provides a consolidated list of its common names and identifiers.

| Type | Synonym/Identifier | Reference |

| IUPAC Name | (2R)-2-hydroxy-3-methylbutanoic acid | [1] |

| Common Synonyms | D-alpha-Hydroxyisovaleric acid | [1][2][3] |

| (R)-2-Hydroxyisovaleric acid | [1] | |

| (-)-2-Hydroxy-3-methylbutyric acid | [1] | |

| (R)-2-Hydroxy-3-methylbutyric acid | [2][3] | |

| D-Valic acid | [4][5] | |

| CAS Registry Number | 17407-56-6 | [1][2][3] |

It is crucial to note that the "(R)-" designation refers to the stereochemistry at the chiral center (the carbon atom bonded to the hydroxyl group). Its enantiomer is (S)-2-hydroxy-3-methylbutanoic acid.[1] The racemic mixture, containing equal amounts of both enantiomers, is often referred to as (±)-2-hydroxyisovaleric acid or simply 2-hydroxy-3-methylbutanoic acid.[4][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [5] |

| Melting Point | 64-67 °C | [5][7] |

| Boiling Point | 237.6±13.0 °C (Predicted) | [5] |

| Solubility | Soluble in DMSO and ethanol. | [8][9] |

| Optical Activity | [α]20/D −17±1°, c = 1% in chloroform | [7] |

Synthesis and Chiral Resolution

The stereospecific synthesis of this compound is a key challenge and a critical aspect of its application in chiral drug development. Two primary strategies are employed: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer with high enantiomeric excess. This can be achieved through various methods, including the use of chiral catalysts or enzymes. Enzymatic catalysis, in particular, offers high selectivity and environmentally friendly reaction conditions.

Chiral Resolution of Racemic 2-hydroxy-3-methylbutanoic acid

An alternative approach is to synthesize the racemic mixture of 2-hydroxy-3-methylbutanoic acid and then separate the enantiomers. A common and effective method for this is through the formation of diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Salt Formation: The racemic 2-hydroxy-3-methylbutanoic acid is reacted with an enantiomerically pure chiral amine (e.g., (S)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will preferentially crystallize out of the solution.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Analytical Methodologies for Enantiomeric Separation and Quantification

The accurate determination of the enantiomeric purity and concentration of this compound is critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). The formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP leads to different retention times, allowing for their separation and quantification.[10]

Experimental Protocol: Chiral HPLC Analysis

-

Instrumentation: An HPLC system equipped with a UV detector is recommended.[10]

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose or cellulose derivatives, is often effective.[10][11]

-

Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[11]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[10][11]

-

Detection: UV detection at 210 nm is suitable for this compound.[11]

-

Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., the mobile phase) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of around 100 µg/mL.[10]

Caption: Experimental workflow for chiral HPLC analysis.

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of 2-hydroxy-3-methylbutanoic acid. However, due to its low volatility, derivatization is typically required to convert it into a more volatile compound. For chiral separation on a standard achiral GC column, derivatization with a chiral reagent to form diastereomers is a common approach.

Applications in Drug Development and Research

This compound and its enantiomer are valuable chiral building blocks in the synthesis of pharmaceuticals.[12] The stereochemistry of a drug molecule is often critical to its pharmacological activity and can significantly impact its efficacy and safety profile.

This compound is also a human metabolite, and its levels can be indicative of certain metabolic states or disorders.[13] For instance, it is a metabolite of the branched-chain amino acid valine.[4]

Conclusion

This compound is a chiral molecule with significant importance in synthetic chemistry and biomedical research. A clear understanding of its nomenclature, properties, and analytical methods is essential for any scientist working with this compound. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently and accurately work with this important chiral building block.

References

- 1. (-)-2-Hydroxy-3-methylbutyric acid | C5H10O3 | CID 5289545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-alpha-Hydroxyisovaleric acid | 17407-56-6 | FH48551 [biosynth.com]

- 3. scbt.com [scbt.com]

- 4. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-2-Hydroxy-3-methylbutyric acid | 17407-56-6 [chemicalbook.com]

- 6. GSRS [precision.fda.gov]

- 7. D -a-Hydroxyisovaleric acid = 98.0 T 17407-56-6 [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to D-alpha-Hydroxyisovaleric Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of D-alpha-Hydroxyisovaleric acid, a chiral molecule of significant interest to researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and the practical application of this versatile compound.

Introduction: The Significance of a Chiral Building Block

D-alpha-Hydroxyisovaleric acid, systematically known as (R)-2-Hydroxy-3-methylbutanoic acid, is a valuable chiral building block in organic synthesis.[1][2] Its importance stems from the presence of a stereocenter, which is crucial in the development of enantiomerically pure pharmaceuticals and other bioactive molecules.[3][4] The precise spatial arrangement of its functional groups—a carboxylic acid and a hydroxyl group—makes it a versatile precursor for the synthesis of complex molecules, including peptides and depsipeptides.[1][5] This guide will delve into the core properties of D-alpha-Hydroxyisovaleric acid, from its fundamental physicochemical characteristics to its synthesis and diverse applications.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of D-alpha-Hydroxyisovaleric acid is paramount for its effective use in research and development. These properties dictate its behavior in different solvents, its reactivity, and its suitability for various analytical techniques.

Chemical and Physical Data

| Property | Value | Source(s) |

| Systematic Name | This compound | [6] |

| Common Names | D-alpha-Hydroxyisovaleric acid, D-2-Hydroxy-3-methylbutyric acid | [6] |

| CAS Number | 17407-56-6 | [6] |

| Molecular Formula | C₅H₁₀O₃ | [6] |

| Molecular Weight | 118.13 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 64-67 °C | [7] |

| Optical Activity | [α]20/D −17±1°, c = 1% in chloroform | [7] |

| Solubility | Soluble in water (350 mg/mL for the racemate) | [8] |

The solid nature of D-alpha-Hydroxyisovaleric acid at room temperature simplifies its handling and storage. Its defined melting point range is indicative of a relatively pure compound. The specific optical rotation confirms the enantiomeric purity of the D-isomer, a critical parameter for its use in stereoselective synthesis.

Spectroscopic Profile: Elucidating the Molecular Structure

Spectroscopic analysis provides a detailed fingerprint of a molecule, confirming its identity and purity. The following sections detail the expected spectroscopic data for D-alpha-Hydroxyisovaleric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of D-alpha-Hydroxyisovaleric acid is expected to show distinct signals for the different types of protons present in the molecule. The methyl protons of the isopropyl group would appear as two doublets, the methine proton of the isopropyl group as a multiplet, the proton on the chiral carbon as a doublet, and the acidic proton of the carboxylic acid as a broad singlet. The hydroxyl proton would also appear as a singlet, which may exchange with D₂O.[9]

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, followed by the carbon bearing the hydroxyl group. The three remaining signals will correspond to the isopropyl group carbons.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of D-alpha-Hydroxyisovaleric acid will exhibit characteristic absorption bands:

-

A broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

Another O-H stretching band from the alcohol group, around 3200-3550 cm⁻¹.

-

A strong C=O stretching band from the carboxylic acid, typically around 1700-1725 cm⁻¹.

-

C-O stretching bands for the alcohol and carboxylic acid.

-

C-H stretching and bending vibrations for the alkyl groups.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For D-alpha-Hydroxyisovaleric acid, the molecular ion peak [M]⁺ would be observed at m/z 118. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (M-17) and the loss of a carboxyl group (M-45).[12] Alpha-cleavage next to the carbonyl group is also a common fragmentation pathway.[13]

Synthesis of D-alpha-Hydroxyisovaleric Acid: A Tale of Two Strategies

The enantioselective synthesis of D-alpha-Hydroxyisovaleric acid is crucial for its application as a chiral building block. Two primary strategies are commonly employed: asymmetric chemical synthesis and biocatalytic kinetic resolution.

Asymmetric Synthesis using Evans Chiral Auxiliary

This method provides excellent stereocontrol, often yielding the desired enantiomer with high purity.

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol (Generalized):

-

Acylation: React isovaleryl chloride with an Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a base to form the N-acyloxazolidinone.

-

Enolate Formation: Treat the N-acyloxazolidinone with a strong base, such as sodium hexamethyldisilazide (NaHMDS), at low temperature (-78°C) to generate the corresponding sodium enolate.

-

Asymmetric Hydroxylation: Introduce an electrophilic hydroxylating agent, such as oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide) (MoOPH), to the enolate. The chiral auxiliary directs the hydroxylation to one face of the enolate, leading to a high diastereomeric excess.

-

Hydrolysis: Cleave the chiral auxiliary via hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) to yield the desired D-alpha-Hydroxyisovaleric acid.[14]

The choice of the Evans auxiliary is critical as it dictates the stereochemical outcome of the reaction. This method, while multi-stepped, is highly reliable for producing the target molecule with excellent enantiomeric excess.

Biocatalytic Kinetic Resolution

Enzymatic methods offer a "greener" alternative, often proceeding under mild conditions with high stereoselectivity.

Caption: Workflow for Biocatalytic Resolution.

Experimental Protocol (Generalized):

-

Esterification: Prepare a racemic ester of 2-hydroxy-3-methylbutanoic acid (e.g., the methyl or ethyl ester).

-

Enzymatic Resolution: Incubate the racemic ester with a stereoselective enzyme, such as a lipase (e.g., from Candida antarctica), in a suitable buffer or organic solvent. The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester) to the corresponding acid, leaving the desired D-ester unreacted.

-

Separation: Separate the resulting D-ester from the L-acid. This can typically be achieved by extraction.

-

Hydrolysis: Hydrolyze the purified D-ester to obtain D-alpha-Hydroxyisovaleric acid.[14]

The key to this method is the selection of an enzyme with high enantioselectivity for the substrate. While the theoretical maximum yield for the desired enantiomer is 50%, this method is often simpler and more environmentally friendly than chemical synthesis.

Applications in Drug Development and Beyond

The chiral nature of D-alpha-Hydroxyisovaleric acid makes it a valuable component in the synthesis of a variety of important molecules.

-

Peptide and Depsipeptide Synthesis: It is used as a chiral building block in the synthesis of peptides and depsipeptides, which are classes of compounds with diverse biological activities.[1][5]

-

Biodegradable Polymers: D-alpha-Hydroxyisovaleric acid can be used in the preparation of biodegradable and optically active poly(D-2-hydroxy-3-methylbutanoic acid).[15]

-

Supramolecular Chemistry: It has been utilized in the construction of supramolecular polymers.[6]

Biological Role and Metabolic Significance

D-alpha-Hydroxyisovaleric acid is not just a synthetic building block; it also has a role in biological systems. It is a metabolite derived from the breakdown of the branched-chain amino acid valine.[8] Its presence and concentration in biological fluids can be indicative of certain metabolic states and disorders.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling D-alpha-Hydroxyisovaleric acid.

-

Hazard Classification: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask when handling the solid material.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is 2°C - 8°C.[6]

Conclusion

D-alpha-Hydroxyisovaleric acid is a chiral molecule with significant utility in both synthetic chemistry and biological research. Its well-defined physicochemical properties, combined with established methods for its enantioselective synthesis, make it a valuable tool for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, intended to serve as a valuable resource for the scientific community.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cas 600-37-3,DL -ALPHA-HYDROXYISOVALERIC ACID | lookchem [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. D-alpha-Hydroxyisovaleric acid | 17407-56-6 | FH48551 [biosynth.com]

- 7. The oxidation of d-α-hydroxy acids in animal tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. DL -ALPHA-HYDROXYISOVALERIC ACID(600-37-3) IR Spectrum [m.chemicalbook.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. benchchem.com [benchchem.com]

- 15. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide on the Biological Function of (R)-2-hydroxy-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-hydroxy-3-methylbutanoic acid, also known as D-α-hydroxyisovaleric acid, is the R-enantiomer of 2-hydroxy-3-methylbutanoic acid. Functionally related to D-valine, it is a metabolite originating from the catabolism of the branched-chain amino acid (BCAA) valine. While often considered a metabolic byproduct, emerging evidence suggests its potential significance as a biomarker in various metabolic disorders. This technical guide provides a comprehensive overview of the biological functions of this compound, detailing its metabolic pathways, association with disease states, and its potential, though largely indirect, interplay with key cellular signaling networks such as mTOR and insulin signaling. This document serves as a foundational resource, offering detailed experimental protocols and collated quantitative data to facilitate further investigation into this molecule.

Introduction

This compound is a chiral carboxylic acid that has garnered increasing interest in the fields of metabolomics and clinical diagnostics.[1] As a product of D-valine metabolism, its presence and concentration in biological fluids can be indicative of specific metabolic states and inborn errors of metabolism.[2] Unlike its more extensively studied L-counterpart, (S)-2-hydroxy-3-methylbutanoic acid, the specific biological roles of the (R)-enantiomer are less well-defined. This guide aims to consolidate the current understanding of this compound, providing a technical resource for researchers and professionals in drug development.

Metabolic Pathways of this compound

The primary metabolic pathway involving this compound is the catabolism of the branched-chain amino acid valine. Specifically, it is linked to the metabolism of D-valine or can be formed from the reduction of α-ketoisovalerate, an intermediate in L-valine breakdown.

Formation from Valine Catabolism

The catabolism of L-valine proceeds through transamination to α-ketoisovalerate. This α-keto acid can then be oxidatively decarboxylated. However, under certain metabolic conditions, α-ketoisovalerate can be reduced to 2-hydroxy-3-methylbutanoic acid. The stereospecificity of the reductase enzyme involved would determine the enantiomer formed.

Metabolism by D-Amino Acid Oxidase (DAO)

A key enzyme in the metabolism of D-amino acids and their α-hydroxy analogs is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes oxidative deamination.[1][3][4][5] DAO is responsible for converting this compound back to its corresponding α-keto acid, α-ketoisovalerate, with the concomitant production of hydrogen peroxide.[3][6] This reaction is crucial for the detoxification of D-amino acid analogs.[6]

Association with Disease

Elevated levels of 2-hydroxy-3-methylbutanoic acid have been detected in the urine of patients with several inborn errors of metabolism, including:

-

Phenylketonuria

-

Methylmalonic acidemia

-

Propionic acidemia

-

3-ketothiolase deficiency

-

Isovaleric acidemia

-

Maple Syrup Urine Disease (MSUD)[2]

While these reports often do not distinguish between the enantiomers, the accumulation is generally due to a blockage in the BCAA catabolic pathway, leading to the shunting of α-keto acids to their corresponding hydroxy acid derivatives.

Potential Interaction with Signaling Pathways

Direct evidence for the interaction of this compound with major signaling pathways is currently limited. However, as a catabolite of BCAAs, its levels are intrinsically linked to pathways that are sensitive to amino acid concentrations, such as the mTOR and insulin signaling pathways.

mTOR Signaling

The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism and is sensitive to amino acid availability.[7][8] While some fatty acids have been shown to inhibit mTORC1 activity, the direct effect of this compound on mTOR signaling has not been explicitly demonstrated.[9][10][11][12] Further research is required to elucidate any potential modulatory role.

Insulin Signaling

Metabolites of BCAA catabolism have been linked to insulin resistance. For instance, α-hydroxybutyrate has been identified as an early biomarker of insulin resistance.[13][14][15] While a direct link between this compound and insulin signaling is not yet established, the broader context of BCAA metabolism suggests a potential for indirect effects.

Quantitative Data

Quantitative data for this compound is sparse in the literature, with most studies reporting on the racemic mixture or the (S)-enantiomer.

| Parameter | Value | Biological Context | Reference |

| Concentration | |||

| Normal Urine | Detected, not quantified | Healthy Pediatric Population | [16] |

| Enzyme Kinetics | |||

| D-Amino Acid Oxidase | Substrate | General for D-amino acids and analogs | [1][3][4][5] |

Experimental Protocols

The accurate quantification of this compound requires stereospecific analytical methods. The following is a generalized protocol for the chiral separation and quantification of 2-hydroxy-3-methylbutanoic acid enantiomers in a biological matrix, such as plasma or urine, using LC-MS/MS. This protocol is a composite based on established methods for similar analytes and requires validation for specific applications.[2][17][18][19][20][21][22]

Sample Preparation

-

Internal Standard Spiking: To 100 µL of the biological sample (plasma or urine), add an appropriate amount of a stable isotope-labeled internal standard for this compound.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

Chiral LC-MS/MS Analysis

-

Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

-

Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak).

-

Mobile Phase: A suitable mobile phase for chiral separation, often a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid) for normal-phase chromatography, or an aqueous-organic mobile phase for reversed-phase chromatography on a suitable chiral column.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and its internal standard.

Conclusion and Future Directions

This compound is a metabolite of D-valine catabolism with established links to inborn errors of metabolism. While its direct biological functions and interactions with cellular signaling pathways remain to be fully elucidated, its potential as a biomarker is significant. Future research should focus on:

-

Quantitative Profiling: Establishing accurate concentration ranges of this compound in various healthy and diseased populations.

-

Enzymatic Studies: Characterizing the kinetics of enzymes involved in its metabolism, particularly human D-amino acid oxidase.

-

Signaling Studies: Investigating the direct effects, if any, of this compound on key signaling pathways such as mTOR and insulin signaling.

-

Functional Assays: Elucidating the physiological consequences of its accumulation in various cell types and tissues.

A deeper understanding of the biological role of this compound will be crucial for its validation as a clinical biomarker and for exploring its potential as a therapeutic target in metabolic diseases.

References

- 1. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. D-amino acid oxidase: physiological role and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological role of D-amino acid oxidase and D-aspartate oxidase. Effects of D-amino acids. | Broad Institute [broadinstitute.org]

- 7. Physiological functions of D-amino acid oxidases: from yeast to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butanoic acid, 2-hydroxy-3-methyl- [webbook.nist.gov]

- 9. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alpha-hydroxybutyrate is an early biomarker of insulin resistance and glucose intolerance in a nondiabetic population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Hydroxybutyrate Is an Early Biomarker of Insulin Resistance and Glucose Intolerance in a Nondiabetic Population | PLOS One [journals.plos.org]

- 15. researchgate.net [researchgate.net]

- 16. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions - Alturas Analytics, Inc. [alturasanalytics.com]

- 22. benchchem.com [benchchem.com]

The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

(S)-2-Hydroxy-3-methylbutanoic acid , also known as L-α-hydroxyisovaleric acid, is a naturally occurring chiral carboxylic acid derived from the essential branched-chain amino acid (BCAA), L-valine.[1] As a metabolite found across diverse biological systems, from microorganisms to humans, this compound is of increasing interest in various scientific fields, including food science, clinical diagnostics, and pharmaceutical development, where it serves as a valuable chiral building block for peptide synthesis.[1][2] This technical guide provides an in-depth exploration of the natural occurrence of (S)-2-Hydroxy-3-methylbutanoic acid, its biosynthetic pathways, quantitative data on its presence in various sources, and detailed experimental protocols for its analysis.

Natural Occurrence and Distribution

(S)-2-Hydroxy-3-methylbutanoic acid is found in a variety of natural matrices, including fermented foods and beverages, and as a metabolite in humans and other organisms. Its presence is intrinsically linked to the catabolism of L-valine.

In Microorganisms and Fermented Products

Various microorganisms, including the yeast Saccharomyces cerevisiae and bacteria of the genus Streptomyces, are known to produce 2-hydroxy-3-methylbutanoic acid.[1][3] Its formation is particularly noteworthy in fermented products, where it can contribute to the overall sensory profile. For instance, it is found in alcoholic beverages like wine and beer.[1]

As a Human Metabolite

In humans, (S)-2-Hydroxy-3-methylbutanoic acid is a normal, albeit typically low-level, metabolite.[4] It is an intermediate in the mitochondrial degradation pathway of valine.[4] Dysregulation of BCAA metabolism can lead to altered levels of this and other metabolites, making it a potential biomarker for certain metabolic disorders.[4] It has been identified in various human biofluids and tissues, including urine, blood, cerebrospinal fluid, saliva, and the placenta.

Quantitative Data on Natural Occurrence

The concentration of (S)-2-Hydroxy-3-methylbutanoic acid can vary significantly depending on the biological matrix. The following table summarizes available quantitative data from various sources.

| Sample Type | Compound | Concentration Range | Reference |

| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L | [1] |

| Beer | 2-Hydroxy-3-methylbutanoic acid | Present (quantification not specified) | [1] |

| Sherry Wines | 2-Hydroxy-3-methylbutanoic acid | Highest levels among wines | Gracia-Moreno et al. 2015 |

| Other Alcoholic Beverages | 2-Hydroxy-3-methylbutanoic acid | Present | Gracia-Moreno et al. 2015 |

Biosynthesis of (S)-2-Hydroxy-3-methylbutanoic Acid

The primary biosynthetic route to (S)-2-Hydroxy-3-methylbutanoic acid is through the catabolism of the branched-chain amino acid L-valine. This metabolic process involves a series of enzymatic reactions.

The initial step is the transamination of L-valine to α-ketoisovalerate, a reaction catalyzed by a branched-chain aminotransferase (BCAT).[1] Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[1] Through a series of further enzymatic conversions, an intermediate is formed which is then reduced in a stereospecific manner to yield the (S)-enantiomer of 2-hydroxy-3-methylbutanoic acid.[1]

Link to Broader Signaling Networks

While there is limited direct evidence for the involvement of (S)-2-Hydroxy-3-methylbutanoic acid in specific signaling pathways, its status as a product of BCAA metabolism intrinsically links it to the broader signaling networks that regulate BCAA catabolism.[1] These pathways, which include the mTOR (mammalian target of rapamycin) signaling pathway, are crucial for regulating cell growth, proliferation, and metabolism.[5][6] Alterations in BCAA metabolism have been associated with various physiological and pathological conditions, including insulin resistance and cancer.[1] Therefore, fluctuations in the concentration of (S)-2-hydroxy-3-methylbutanoic acid may serve as an indirect indicator of the activity of these larger metabolic and signaling networks.[1]

Amino acids, particularly leucine, play a significant role in activating mTORC1.[7] This regulation is independent of the TSC1/2 complex, a key negative regulator of mTORC1.[7] The Rag GTPases are essential for the amino acid-dependent activation of mTORC1.[7]

Experimental Protocols

The accurate quantification of (S)-2-Hydroxy-3-methylbutanoic acid in biological matrices typically requires chromatographic methods coupled with mass spectrometry, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).

Generalized Protocol for GC-MS Analysis of Organic Acids in Urine

This protocol provides a general framework for the analysis of organic acids, including (S)-2-Hydroxy-3-methylbutanoic acid, in urine samples.

1. Sample Preparation and Normalization:

-

A random urine sample is collected in a sterile, preservative-free container.

-

The urine creatinine concentration is determined to normalize the results. The volume of urine to be extracted is calculated to correspond to a specific amount of creatinine (e.g., 1 µmole).[8]

2. Internal Standard Addition and Extraction:

-

An internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample) is added to the urine sample.[8]

-

For ketoacids, a treatment with hydroxylamine is performed to form oxime derivatives.[8]

-

The sample is acidified, and the organic acids are extracted using a solvent such as ethyl acetate.[4][8]

-

The organic layer is separated, transferred to a new tube, and the solvent is evaporated under reduced pressure or a stream of nitrogen.[4][8]

3. Derivatization:

-

To increase volatility for GC analysis, the dried residue is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% Trimethylchlorosilane (TMCS).[9] The reaction is typically carried out by heating at 60-70°C for a specified time (e.g., 15-60 minutes).[4][9]

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A chiral capillary column (e.g., cyclodextrin-based) is essential for separating the (S) and (R) enantiomers.[9]

-

Carrier Gas: Helium at a constant flow rate.[9]

-

Injector Temperature: Typically around 250°C.[4]

-

Oven Temperature Program: A temperature gradient is employed to achieve optimal separation of the analytes. For example, starting at a lower temperature (e.g., 70-100°C) and ramping up to a higher temperature (e.g., 280°C).[4][10]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.[4]

-

Scan Mode: Full scan mode (e.g., m/z 50-600) is used for the initial identification of compounds.[1] Selected Ion Monitoring (SIM) mode is used for targeted quantification to enhance sensitivity and selectivity.[1][2]

-

Ion Source Temperature: Typically around 200-270°C.[4]

-

5. Quantification:

-

A calibration curve is prepared using a pure standard of (S)-2-Hydroxy-3-methylbutanoic acid.

-

The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and referencing the calibration curve.[1]

Conclusion

(S)-2-Hydroxy-3-methylbutanoic acid is a naturally occurring metabolite with a widespread presence in biological systems. Its biosynthesis is directly linked to the catabolism of L-valine, a fundamental metabolic pathway. The ability to accurately quantify this chiral molecule in various matrices is crucial for understanding its role in metabolic regulation, its contribution to the sensory properties of fermented products, and its potential as a biomarker for metabolic diseases. The detailed experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate the significance of this intriguing molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. metbio.net [metbio.net]

- 3. (+-)-2-Hydroxyisovaleric acid | C5H10O3 | CID 99823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. (S)-2-Hydroxy-3-methylbutanoic acid | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Metabolic Pathway of (R)-2-hydroxy-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-hydroxy-3-methylbutanoic acid, also known as (R)-α-hydroxyisovaleric acid, is a chiral organic acid. While its enantiomer, (S)-2-hydroxy-3-methylbutanoic acid, is a known intermediate in the catabolism of the essential branched-chain amino acid (BCAA) L-valine, the metabolic pathway of the (R)-enantiomer is less clearly defined.[1][2] This technical guide provides a comprehensive overview of the known metabolic pathways related to 2-hydroxy-3-methylbutanoic acid, with a focus on distinguishing between the (S) and (R) enantiomers where information is available. It includes quantitative data, detailed experimental protocols, and visualizations to aid researchers in the fields of metabolomics, drug development, and the study of inborn errors of metabolism.

Elevated levels of 2-hydroxyisovaleric acid (stereochemistry often unspecified) have been noted in the urine of individuals with several metabolic disorders, including maple syrup urine disease (MSUD), phenylketonuria, methylmalonic acidemia, and propionic acidemia, making it a relevant biomarker for these conditions.[3][4][5]

Metabolic Pathway

The primary known metabolic pathway involving 2-hydroxy-3-methylbutanoic acid is the catabolism of L-valine, which stereospecifically produces the (S)-enantiomer.[6]